1-(4-Chloro-3-methoxyphenyl)sulfonylazepane
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Overview
Description
1-(4-chloro-3-methoxyphenyl)sulfonylazepane is a sulfonamide.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Conformationally Defined Serotonin Homologues : Researchers Herslöf and Martin (1987) synthesized a serotonin homologue involving 1-[(p-methoxyphenyl)sulfonyl]-2-methyl-3-[N-allyl-N-methyl-3-(2,6-dichlorobenzoyl)propylamino]indole, which is structurally related to 1-(4-Chloro-3-methoxyphenyl)sulfonylazepane. This work focused on creating conformationally defined structures that can have significant implications in the study of neurotransmitter analogues (Herslöf & Martin, 1987).
Preparation of Diaryl Derivatives : Brophy et al. (1975) investigated the reaction of 1-(4-methoxyphenyl)-2,2-dimethyldiazopropane with sulfur dioxide, leading to various diaryl derivatives, which can be considered analogous to the chemical structure of this compound. This research contributes to understanding the reactivity and potential applications of sulfonyl compounds in organic synthesis (Brophy et al., 1975).
Biological Screening and Antimicrobial Properties
- Antibacterial Activity of Aryl Sulfonamides : Aziz‐ur‐Rehman et al. (2013) synthesized a series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides, which are structurally related to this compound. These compounds demonstrated moderate to good antibacterial activity, indicating the potential of such structures in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2013).
Applications in Material Science
- Polymer Synthesis for Fuel Cell Applications : Kim, Robertson, and Guiver (2008) conducted research on sulfonated poly(arylene ether sulfone) copolymers, which are relevant due to their structural similarity to this compound. These polymers exhibited high proton conductivity and are potential candidates for use in fuel cell membranes (Kim, Robertson, & Guiver, 2008).
Properties
Molecular Formula |
C13H18ClNO3S |
---|---|
Molecular Weight |
303.81 g/mol |
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C13H18ClNO3S/c1-18-13-10-11(6-7-12(13)14)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
VFGFTDOTXGPWKW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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